molecular formula C16H32N3O10P B3029349 Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) CAS No. 62796-28-5

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2)

Katalognummer: B3029349
CAS-Nummer: 62796-28-5
Molekulargewicht: 457.41 g/mol
InChI-Schlüssel: YVXXRFJXBIWXFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is a chemical compound known for its applications in biochemical assays, particularly as a substrate in enzyme-linked immunosorbent assays (ELISA). This compound is characterized by its high sensitivity and specificity, making it a valuable tool in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) typically involves the reaction of 4-nitrophenyl phosphate with 2-ethyl-2-amino-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as water or organic solvents, and the reaction temperature is carefully monitored to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Substitution: The nitro group can be substituted under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with the addition of acids or bases to catalyze the reaction.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

    Substitution: Involves the use of nucleophiles or electrophiles under controlled conditions.

Major Products

    Hydrolysis: Produces 4-nitrophenol and phosphate ions.

    Oxidation: Can produce various oxidized derivatives of the compound.

    Reduction: Leads to the formation of reduced derivatives, such as amino derivatives.

Wissenschaftliche Forschungsanwendungen

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is widely used in scientific research due to its versatility and sensitivity. Some of its applications include:

    Biochemical Assays: Used as a substrate in ELISA to detect the presence of specific enzymes or antibodies.

    Enzyme Kinetics: Helps in studying the kinetics of phosphatase enzymes.

    Medical Diagnostics: Employed in diagnostic kits for detecting various diseases.

    Industrial Applications: Used in the production of biochemical reagents and diagnostic tools.

Wirkmechanismus

The compound acts as a substrate for phosphatase enzymes. When it interacts with these enzymes, it undergoes hydrolysis, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically. This reaction is highly specific and sensitive, making it ideal for use in various assays. The molecular targets include phosphatase enzymes, and the pathway involves the cleavage of the phosphate group from the compound.

Vergleich Mit ähnlichen Verbindungen

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is unique due to its high sensitivity and specificity in biochemical assays. Similar compounds include:

    4-Nitrophenyl phosphate disodium salt: Another substrate used in ELISA, but with different solubility and stability properties.

    Bis(4-nitrophenyl) phosphate: Used in similar applications but has different kinetic properties.

    4-Nitrophenyl phenylphosphonate: Employed in enzyme assays with distinct reactivity.

Each of these compounds has unique properties that make them suitable for specific applications, but Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) stands out for its balance of sensitivity and specificity.

Eigenschaften

CAS-Nummer

62796-28-5

Molekularformel

C16H32N3O10P

Molekulargewicht

457.41 g/mol

IUPAC-Name

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3

InChI-Schlüssel

YVXXRFJXBIWXFT-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O

Kanonische SMILES

CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O

62796-28-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.